Sodium 3-fluoro-5-methylbenzene-1-sulfinate
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Overview
Description
Sodium 3-fluoro-5-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt of 3-fluoro-5-methylbenzenesulfinic acid and is primarily used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties, making it valuable in synthetic chemistry and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-fluoro-5-methylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-methylbenzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically occurs in an aqueous medium and requires careful temperature and pH control to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the dissolution of sodium sulfite in water, followed by the gradual addition of 3-fluoro-5-methylbenzenesulfonyl chloride. The reaction mixture is stirred continuously, and the temperature is maintained at around 50-60°C. After the reaction is complete, the product is filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-fluoro-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products Formed:
Oxidation: 3-fluoro-5-methylbenzenesulfonic acid.
Reduction: 3-fluoro-5-methylbenzenesulfide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of sodium 3-fluoro-5-methylbenzene-1-sulfinate involves its ability to act as an electrophile in chemical reactions. The sulfonate group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of proteins and other biomolecules. This property is particularly useful in the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium 4-fluorobenzenesulfinate
Comparison: Sodium 3-fluoro-5-methylbenzene-1-sulfinate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The fluorine atom increases the compound’s electrophilicity, while the methyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Biological Activity
Sodium 3-fluoro-5-methylbenzene-1-sulfinate, a sodium salt derived from 3-fluoro-5-methylbenzenesulfinic acid, is a compound of interest in medicinal chemistry and organic synthesis. Its structure features a sulfonate group attached to a benzene ring substituted with both a fluorine atom and a methyl group, which enhances its reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.
The chemical formula for this compound is C7H6FNaO2S. The presence of the fluorine atom is significant as it can influence the compound's pharmacological properties, enhancing solubility and reactivity in biological systems.
Biological Activity
Research into the biological activity of this compound is still emerging, but several studies indicate its potential:
Case Studies
Several case studies highlight the relevance of sulfonate compounds in biological applications:
- Cyclic Thiosulfonates : Research has shown that cyclic thiosulfonates can selectively induce apoptosis in cancer cells by covalently binding to cysteine residues in proteins involved in cell signaling pathways. This mechanism may be relevant for this compound if similar pathways are activated .
- Antimicrobial Activity : Studies on related sodium sulfinates indicate that these compounds can inhibit bacterial growth, suggesting that this compound might possess similar antimicrobial effects.
Comparison with Related Compounds
To better understand the unique properties of this compound, a comparison with other sodium sulfinates is useful:
Compound Name | Structure | Unique Characteristics |
---|---|---|
Sodium 3-bromo-5-methylbenzene-1-sulfinate | C7H6BrNaO2S | Contains bromine; affects reactivity |
Sodium 4-fluorobenzenesulfonate | C6H4FNaO3S | Simpler structure; lacks methyl group |
Sodium 2-fluoro-5-methylbenzene-1-sulfinate | C7H6FNaO2S | Different fluorine position; varied reactivity |
Synthesis and Applications
The synthesis of this compound typically involves sulfonation reactions under controlled conditions. Its applications extend beyond medicinal chemistry to include roles as intermediates in organic synthesis and materials science.
Properties
Molecular Formula |
C7H6FNaO2S |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;3-fluoro-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-2-6(8)4-7(3-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
VHKGADVTSFDEGA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
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